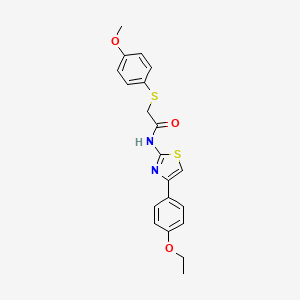

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-3-25-16-6-4-14(5-7-16)18-12-27-20(21-18)22-19(23)13-26-17-10-8-15(24-2)9-11-17/h4-12H,3,13H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWJPODQYXOPEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article delves into its synthesis, biological properties, and implications for drug development.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula :

- Molecular Weight : 400.5 g/mol

- CAS Number : 923102-96-9

The structural features of this compound include a thiazole ring, which is known for its biological activity, and various substituents that may enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : This can be achieved via the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.

- Substitution Reactions : The introduction of ethoxy and methoxy groups occurs through electrophilic aromatic substitution.

- Amidation : The final step involves forming the amide bond, typically through reaction with an appropriate amine under dehydrating conditions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to thiazole derivatives. For instance, a study reported that similar thiazole-based compounds exhibited significant cytotoxicity against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism of action often involves the induction of apoptosis and autophagy in cancer cells, leading to reduced tumor growth in vivo models .

The biological activity of this compound may be attributed to:

- Interaction with Enzymes/Receptors : The thiazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for molecular recognition and binding to biological targets.

- Induction of Cell Death Pathways : Similar compounds have been shown to activate pathways leading to programmed cell death (apoptosis), making them candidates for cancer therapy.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays demonstrated that derivatives of thiazole compounds can significantly inhibit cell proliferation in sensitive and resistant cancer cell lines. For example, lead compounds from related studies displayed IC50 values ranging from low micromolar concentrations against various cancer types .

- In Vivo Efficacy : Animal model studies have shown that these compounds can lead to substantial reductions in tumor size when administered at therapeutic doses. For instance, xenograft models using A375 melanoma cells showed promising results with significant tumor growth inhibition .

Comparative Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs primarily differ in substituents on the thiazole ring, acetamide linker, and aryl groups. Key comparisons include:

*Calculated based on molecular formulas.

- Thioether vs. Piperazine Linkers : The target compound’s thioether group (C–S–C) contrasts with piperazine-linked analogs (e.g., compound 16). Piperazines enhance solubility and hydrogen-bonding capacity, whereas thioethers may improve membrane permeability .

- Heterocyclic Cores : Thiazolotriazole derivatives (e.g., compound 27) exhibit enhanced rigidity and π-stacking capacity due to fused triazole rings, which may improve target affinity compared to simple thiazoles .

Research Implications and Limitations

- Knowledge Gaps: The target compound’s exact synthesis protocol, yield, and biological data (e.g., IC₅₀) are unreported in the provided evidence. Comparative studies require empirical validation.

- Design Strategies : Optimizing alkoxy substituents (e.g., replacing methoxy with ethoxy) could balance lipophilicity and solubility for improved bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.